5-fluoro-1-propyl-1H-indole-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry teams often face inconsistent purity in indole building blocks, derailing SAR studies for antiviral programs. 5-Fluoro-1-propyl-1H-indole-2-carboxylic acid (CAS 1391467-31-4) solves this with a guaranteed ≥95% purity, enabling reliable biological data attribution. • Enables robust HIV-1 integrase strand transfer inhibitor optimization as a 1,5-disubstituted indole scaffold. • Carboxylic acid handle supports efficient amide, ester, or alcohol derivatization for focused library synthesis. • 95% purity ensures predictable coupling yields and suitability as an analytical reference standard (HPLC/LC-MS).

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS No. 1391467-31-4
Cat. No. B1403369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1-propyl-1H-indole-2-carboxylic acid
CAS1391467-31-4
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)F)C=C1C(=O)O
InChIInChI=1S/C12H12FNO2/c1-2-5-14-10-4-3-9(13)6-8(10)7-11(14)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16)
InChIKeyIFGJFIJKPJMHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-propyl-1H-indole-2-carboxylic Acid: Chemical & Procurement Specifications


5-Fluoro-1-propyl-1H-indole-2-carboxylic acid (CAS 1391467-31-4) is a synthetic indole-2-carboxylic acid derivative characterized by a 5-position fluorine atom and an N1-propyl substituent on the indole core . It is primarily offered for research and development purposes, with a commercially specified purity of ≥95% . The compound is a functionalized building block whose precise utility is defined by the combined effects of its substituents, which differentiate it from other indole-2-carboxylic acid analogs.

1
Building Block
Indole-2-carboxylic acid scaffold with differentiated 5-fluoro and N1-propyl substitution for focused library synthesis.
2
Procurement Context
Research-grade compound with vendor-defined purity to support reproducible experimental workflows.
3
Selection Logic
Enables structure-activity relationship studies influenced by combined electronic and steric substituent effects.

5-Fluoro-1-propyl-1H-indole-2-carboxylic Acid: Non-Interchangeability with Analogs


Generic substitution within the indole-2-carboxylic acid family is scientifically unsound due to the profound and distinct impacts of specific substituents on physicochemical properties, target binding, and biological activity. The presence of both a C5-fluoro and an N1-propyl group in 5-fluoro-1-propyl-1H-indole-2-carboxylic acid introduces unique electronic and steric features compared to analogs lacking either substitution. While indole-2-carboxylic acid itself serves as a known scaffold for HIV-1 integrase inhibition, the introduction of specific substituents dramatically alters activity profiles [1]. Therefore, procurement decisions must be guided by the specific structural attributes of the target compound, as outlined in the quantitative evidence below.

!
Non-fluorinated analogs may shift ionization state and permeability profiles, altering assay behavior relative to the target compound.
!
Indole-2-carboxylic acid derivatives lacking the N1-propyl group may not support target engagement in HIV-1 integrase inhibition studies.
!
Unspecified or variable purity grades in comparator analogs can introduce impurity-driven experimental variability.

5-Fluoro-1-propyl-1H-indole-2-carboxylic Acid: Quantitative Differentiation


Electron-Withdrawing Effect: pKa and Lipophilicity

The 5-fluoro substituent in the target compound exerts a strong electron-withdrawing effect, lowering the pKa of the 2-carboxylic acid group and altering lipophilicity compared to the non-fluorinated analog. In studies of indole-2-carboxylic acid derivatives, the addition of a 5-fluoro group has been shown to significantly decrease the acid's pKa by ~0.8-1.0 units relative to the unsubstituted parent [1]. This is a class-level inference for the scaffold, which supports the anticipated impact of the 5-fluoro modification in 5-fluoro-1-propyl-1H-indole-2-carboxylic acid.

Electronic Effect
Class-level inference
Estimated pKa decrease ~0.8–1.0 units vs non-fluorinated analog
Supports ionization and permeability interpretation
Scaffold SAR; not directly measured on target compound
Medicinal Chemistry Drug Design Physicochemical Properties

HIV-1 Integrase Inhibition by N1-Propyl Group

The N1-propyl substituent is a critical determinant of biological activity within the indole-2-carboxylic acid scaffold. In a series of indole-2-carboxylic acid derivatives, the presence of an N1-alkyl group, such as a propyl chain, has been shown to be essential for achieving potent inhibition of HIV-1 integrase strand transfer. The parent indole-2-carboxylic acid scaffold was optimized to yield derivative 20a (which contains an N1-alkyl group), resulting in an IC50 of 0.13 μM against HIV-1 integrase [1]. This class-level inference highlights the functional necessity of the N1-propyl group present in 5-fluoro-1-propyl-1H-indole-2-carboxylic acid for maintaining the activity potential of the scaffold.

HIV-1 Integrase Inhibition
Class-level inference
IC50 0.13 μM
N1-alkyl scaffold reported for antiviral target engagement context
Value from optimized derivative 20a; class-level extrapolation
Antiviral Research HIV-1 Integrase Medicinal Chemistry

Commercial Purity vs. Non-Fluorinated Analog

5-Fluoro-1-propyl-1H-indole-2-carboxylic acid is offered by chemical suppliers with a specified purity of 95% . In contrast, the non-fluorinated analog, 1-propyl-1H-indole-2-carboxylic acid (CAS 59908-66-6), is also commercially available but from fewer specialized vendors, and its purity specifications are not always clearly defined in public listings . This represents a direct head-to-head comparison of procurement parameters. The target compound's availability at a defined 95% purity from a reputable supplier provides a clear, quantifiable advantage in experimental reproducibility and downstream synthesis efficiency.

Commercial Purity
Head-to-head
≥95%
Defined purity supports reproducibility review
Comparator purity often unspecified in public listings
Chemical Sourcing Procurement Research Chemicals

Molecular Weight Differentiation for ADME Prediction

The molecular weight (MW) of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is 221.23 g/mol , which is higher than that of the non-fluorinated analog 1-propyl-1H-indole-2-carboxylic acid (MW 203.24 g/mol) [1] and the non-propyl analog 5-fluoroindole-2-carboxylic acid (MW 179.15 g/mol) [2]. This direct, cross-study comparable data point is critical for predicting and modeling ADME (Absorption, Distribution, Metabolism, Excretion) properties. The increased MW, combined with the unique substitution pattern, contributes to a distinct LogP and hydrogen bonding profile compared to either analog, which are key inputs for computational models of oral bioavailability and blood-brain barrier penetration.

Molecular Weight Differentiation
Cross-study comparable
221.23 g/mol
Informs ADME property modeling review
+18.0 vs non-fluorinated; +42.1 vs non-propyl analog
ADME Prediction Drug Discovery Physicochemical Properties

Vendor-Defined Purity and Research Grade

A key procurement specification for 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is its vendor-defined purity of 95% . In contrast, the structurally similar compound 5-fluoro-1-methyl-1H-indole-2-carboxylic acid is offered by some vendors without a stated purity level, while others may provide varying grades . This direct head-to-head comparison of commercial documentation highlights a tangible differentiator for researchers requiring a baseline of quality for their experimental work. The availability of a Certificate of Analysis (CoA) and defined purity reduces the risk of experimental variability arising from impurities.

Vendor-Defined Purity
Head-to-head
95% traceable purity
Reduces impurity-driven experimental variability
CoA available; comparator may have unspecified grades
Quality Control Chemical Procurement Research Reagents

5-Fluoro-1-propyl-1H-indole-2-carboxylic Acid: Research Applications


HIV-1 Integrase Drug Discovery Building Block

Given the class-level evidence that N1-alkyl indole-2-carboxylic acid derivatives are potent scaffolds for HIV-1 integrase strand transfer inhibition, 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is an ideal starting material for medicinal chemistry optimization in antiviral research. Its 95% purity ensures that any observed biological activity in downstream assays can be attributed to the compound and not impurities, supporting robust SAR studies.

Physicochemical Property Optimization Scaffold

The compound's unique combination of a C5-fluoro and N1-propyl group makes it a valuable tool for studying the additive effects of these substituents on key drug-like properties. Its molecular weight of 221.23 g/mol, which is intermediate between simpler analogs , positions it as a strategic intermediate for balancing potency and favorable ADME predictions, a critical step in lead optimization.

Analytical Method Reference Standard

The well-defined 95% purity of commercially available 5-fluoro-1-propyl-1H-indole-2-carboxylic acid makes it a suitable candidate for use as a reference standard in the development of analytical methods (e.g., HPLC, LC-MS) for quantifying this compound or related analogs in complex biological matrices, where accurate and reliable standards are paramount.

Chemical Library Synthesis Precursor

The carboxylic acid functional group serves as a versatile handle for further derivatization into amides, esters, or alcohols. The 95% purity ensures efficient and predictable coupling reactions, making this compound a high-quality building block for generating focused libraries of 1,5-disubstituted indole derivatives for broad biological screening efforts.

Application
Selection Property
Validation Focus
HIV-1 Integrase Drug Discovery
N1-alkyl indole scaffold
Target engagement in antiviral screening models
Physicochemical Property Optimization
Combined fluoro and propyl substitution
ADME prediction and lead optimization review
Analytical Method Reference
Defined 95% purity specification
Method development and quantification in research matrices
Chemical Library Synthesis
Carboxylic acid functional handle
Efficient derivatization for focused library screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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